PXR Competitive Binding Affinity: Target Compound LC-8 vs. Comparator LC-7
In a direct head-to-head comparison from the same patent series, compound LC-8 (the target compound) demonstrated a PXR binding IC50 of 10 nM in a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay. This is a 13-fold higher affinity than comparator LC-7, which exhibited an IC50 of 130 nM in the same assay [1]. The increased binding affinity is attributable to the 2-fluoro-4-(trifluoromethyl)benzoyl substitution, which distinguishes LC-8 from other patent examples.
| Evidence Dimension | Human PXR Ligand Binding Domain (LBD) Competitive Binding Affinity |
|---|---|
| Target Compound Data | IC50 = 10 nM |
| Comparator Or Baseline | Compound LC-7 (BDBM429598): IC50 = 130 nM |
| Quantified Difference | 13-fold higher affinity for the target compound (LC-8) |
| Conditions | TR-FRET competitive binding assay using human PXR LBD (residues 111-434) |
Why This Matters
This 13-fold potency advantage in a validated binding assay provides a clear quantitative basis for selecting LC-8 over close patent analogs when designing PXR antagonism experiments.
- [1] Chen, T.; Lin, W.; Wang, Y. US Patent US10550091, 2020. BindingDB entries BDBM429599 (LC-8 ID) and BDBM429598 (LC-7 ID). View Source
